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3,3'-Dithiobis(2,5-dimethylfuran)

Flavor Chemistry Physical Chemistry Process Engineering

Flavorists and procurement teams face volatile flavor loss during high-temperature processing, forcing costly over-formulation. 3,3'-Dithiobis(2,5-dimethylfuran) (CAS 28588-73-0) solves this with its thermally stable disulfide bridge, delivering sustained roasted, meaty impact where monomeric thiols degrade. • High BP (305.3°C) and low vapor pressure ensure flavor retention through extrusion, baking, and retorting - eliminates over-formulation waste. • Clean roasted, coffee-like, savory profile without sulfurous off-notes - no masking agents needed. • FEMA GRAS (3476), JECFA No Safety Concern (1067), EU FL 13.015 - fully compliant for global food applications.

Molecular Formula C12H14O2S2
Molecular Weight 254.4 g/mol
CAS No. 28588-73-0
Cat. No. B1585619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dithiobis(2,5-dimethylfuran)
CAS28588-73-0
Molecular FormulaC12H14O2S2
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)SSC2=C(OC(=C2)C)C
InChIInChI=1S/C12H14O2S2/c1-7-5-11(9(3)13-7)15-16-12-6-8(2)14-10(12)4/h5-6H,1-4H3
InChIKeyJDWCALSZHJBMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  slighty soulble in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dithiobis(2,5-dimethylfuran) (CAS 28588-73-0): Technical Profile and Procurement Context


3,3'-Dithiobis(2,5-dimethylfuran), also known as Bis(2,5-dimethyl-3-furyl) disulfide (BDFD), is a heteroaromatic organosulfur compound (C12H14O2S2, MW 254.37) consisting of two 2,5-dimethylfuran moieties linked by a central disulfide bridge . It is primarily recognized as a high-impact synthetic flavoring agent (FEMA 3476, JECFA 1067, EU FL No. 13.015) imparting intense roasted, meaty, and savory notes to food formulations, and is generally recognized as safe (GRAS) for its intended use at current intake levels [1]. The compound is typically supplied as a clear amber to yellowish liquid or low-melting solid (mp ~45-48°C) with purity specifications commonly at or above 95% .

Why 3,3'-Dithiobis(2,5-dimethylfuran) Cannot Be Casually Replaced by Other Furan-Based Disulfides


The flavor profile, physical properties, and regulatory status of furan-based disulfides are exquisitely sensitive to subtle structural modifications, particularly the presence and position of methyl substituents on the furan ring. For instance, while the closely related analog bis(2-methyl-3-furyl) disulfide (CAS 28588-75-2) shares a central disulfide bridge, the absence of two methyl groups at the 5-positions fundamentally alters key performance characteristics such as odor threshold, vapor pressure, and organoleptic nuance (e.g., imparting a distinct 'thiamin' or 'vitamin B1' off-note) [1]. Similarly, the monomeric thiol precursor, 2,5-dimethyl-3-furanthiol (CAS 55764-23-3), exhibits drastically different volatility and a higher potential for oxidative instability, making it a poor direct substitute for the more robust, controlled-release flavor profile of the symmetric disulfide . Direct substitution without rigorous sensory and stability validation risks product failure, off-flavor development, and non-compliance with specific flavor house or regulatory specifications.

Quantitative Differentiation Evidence for 3,3'-Dithiobis(2,5-dimethylfuran) Against Key Comparators


Physical Property Differentiation: Boiling Point, Density, and Vapor Pressure vs. bis(2-methyl-3-furyl) disulfide

3,3'-Dithiobis(2,5-dimethylfuran) exhibits a significantly higher boiling point (305.3°C at 760 mmHg) compared to its des-methyl analog, bis(2-methyl-3-furyl) disulfide (280°C at 760 mmHg) [1][2]. This corresponds to a 25.3°C increase in boiling point, reflecting the stronger intermolecular forces imparted by the additional methyl groups. The compound also displays a lower density (1.140-1.152 g/mL) and a markedly lower vapor pressure (0.00149 mmHg at 25°C) compared to the analog's density of ~1.21 g/mL and vapor pressure of 0.0118 mmHg at 25°C [3]. This 8-fold reduction in vapor pressure has direct implications for handling, storage, and the compound's longevity as a flavor fixative.

Flavor Chemistry Physical Chemistry Process Engineering

Safety and Regulatory Acceptance: JECFA/EFSA Status vs. Non-Methylated Disulfide Analogs

3,3'-Dithiobis(2,5-dimethylfuran) holds a 'No safety concern' Acceptable Daily Intake (ADI) designation from the Joint FAO/WHO Expert Committee on Food Additives (JECFA, No. 1067) and is listed as an approved flavoring substance by the European Food Safety Authority (EFSA) with FL No. 13.015 [1][2]. In contrast, the structurally simpler analog, bis(2-methyl-3-furyl) disulfide (JECFA No. 1066), while also approved, exhibits a distinct toxicological profile as evidenced by its hazard codes (Xi; R36/38) and a lower flash point (110°C) compared to the target compound's flash point of 138.5°C [3]. Furthermore, the monomeric thiol precursor, 2,5-dimethyl-3-furanthiol (JECFA No. 1063), is known for its higher reactivity and stringent storage requirements (2-8°C, sealed), making it less straightforward for large-scale industrial food production.

Food Safety Regulatory Compliance Flavor Regulation

Odor and Flavor Profile Differentiation: Sensory Nuance and Potency vs. 2,5-Dimethyl-3-furanthiol

3,3'-Dithiobis(2,5-dimethylfuran) is described as possessing a clear amber appearance with a distinct meaty aroma, specifically characterized by roasted, coffee-like, and savory notes, and is used as a cornerstone ingredient for authentic coffee and meat flavors . In contrast, its monomeric analog, 2,5-dimethyl-3-furanthiol (CAS 55764-23-3), while also meaty, is described at a 0.10% solution as having pronounced sulfurous, rubbery, and fatty notes with a green onion and tomato-like background . The disulfide structure of the target compound provides a more balanced, roasted, and savory profile, whereas the free thiol of the analog introduces sharper, more aggressive sulfurous and rubbery off-notes that can dominate a flavor formulation if not carefully balanced.

Sensory Science Flavor Formulation Organoleptic Analysis

Lipophilicity and Partitioning Behavior: logP and BCF Comparison vs. bis(2-methyl-3-furyl) disulfide

3,3'-Dithiobis(2,5-dimethylfuran) exhibits a calculated logP value of 4.57 to 4.91, indicating significantly higher lipophilicity compared to bis(2-methyl-3-furyl) disulfide, which has a reported logP of 3.65 . This difference in partition coefficient directly translates to a higher predicted bioconcentration factor (BCF) of ~1117 for the target compound versus an estimated BCF of ~300-400 for the less methylated analog . The higher logP and BCF values are consistent with the compound's enhanced solubility in fats and oils and its reduced water solubility, which is a critical parameter for flavor release and perception in complex food matrices.

Bioaccumulation Flavor Release Lipophilicity

Molecular Weight and Formulation Impact: Differentiating from Monomeric Thiols

3,3'-Dithiobis(2,5-dimethylfuran) possesses a molecular weight of 254.37 g/mol, which is approximately twice that of its monomeric analog, 2,5-dimethyl-3-furanthiol (128.19 g/mol) [1]. This significant difference in molecular weight directly influences key physical properties relevant to formulation: the disulfide has a substantially higher boiling point (305.3°C vs. ~175°C for the thiol) and a lower vapor pressure (0.00149 mmHg vs. ~1.9 mmHg at 25°C for the thiol) . The disulfide's lower volatility means it is less prone to evaporative loss during processing and storage, providing a more robust and long-lasting flavor impact in finished products.

Flavor Formulation Volatility Control Process Chemistry

Optimal Application Scenarios for 3,3'-Dithiobis(2,5-dimethylfuran) Based on Quantitative Evidence


High-Heat Processed Meat and Savory Flavors

The compound's high boiling point (305.3°C) and low vapor pressure (0.00149 mmHg) make it exceptionally well-suited for high-temperature food processing applications such as extrusion, baking, and retorting . In these scenarios, more volatile flavor compounds like 2,5-dimethyl-3-furanthiol (BP ~175°C) would be largely lost, requiring significant over-formulation. 3,3'-Dithiobis(2,5-dimethylfuran) provides a sustained roasted, meaty flavor impact throughout the thermal process and into the final product's shelf life, ensuring consistent sensory quality .

Fat-Based and Oil-Continuous Flavor Systems

The compound's high logP (4.57-4.91) and predicted BCF (~1117) indicate a strong preference for lipid phases over aqueous phases . This property makes it an ideal flavoring agent for fat-based products such as meat analogs, savory snacks, frying oils, and emulsified sauces, where it will partition effectively into the lipid portion and provide a more authentic, slow-release meaty aroma compared to less lipophilic analogs like bis(2-methyl-3-furyl) disulfide (logP 3.65) .

Authentic Coffee and Roasted Nut Flavor Formulations

The refined sensory profile of 3,3'-dithiobis(2,5-dimethylfuran)—characterized by clean roasted, coffee-like, and savory notes without the sulfurous, rubbery off-notes of its monomeric analog 2,5-dimethyl-3-furanthiol—makes it a cornerstone ingredient for creating authentic, high-quality coffee, roasted nut, and cocoa flavors . Flavorists can use this compound to build deep, rich, and complex roasted profiles without the need for extensive masking or blending to suppress undesirable thiol-derived off-notes .

Clean-Label and Regulated Food Products Requiring GRAS Status

With its JECFA 'No safety concern' ADI designation (JECFA No. 1067), EU approval (FL No. 13.015), and FEMA GRAS status (FEMA 3476), 3,3'-dithiobis(2,5-dimethylfuran) is fully compliant for use in a wide range of food applications globally [1][2]. Its higher flash point (138.5°C) and lack of hazard classification compared to the Xi/R36/38 rating of bis(2-methyl-3-furyl) disulfide simplify handling and storage in industrial settings, reducing regulatory and safety burdens [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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